Cas no 2171704-75-7 (2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質
名前と識別子
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- 2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
- 2171704-75-7
- EN300-1509120
- 2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
-
- インチ: 1S/C27H25ClN2O5/c1-2-24(26(33)30(15-25(31)32)18-9-7-8-17(28)14-18)29-27(34)35-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,29,34)(H,31,32)
- InChIKey: SNIGYKNEGDHUNF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N(CC(=O)O)C(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 492.1451996g/mol
- 同位素质量: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 5.3
2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509120-5000mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 5000mg |
$2028.0 | 2023-09-27 | ||
Enamine | EN300-1509120-100mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 100mg |
$615.0 | 2023-09-27 | ||
Enamine | EN300-1509120-250mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 250mg |
$642.0 | 2023-09-27 | ||
Enamine | EN300-1509120-50mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 50mg |
$587.0 | 2023-09-27 | ||
Enamine | EN300-1509120-10000mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 10000mg |
$3007.0 | 2023-09-27 | ||
Enamine | EN300-1509120-1.0g |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509120-2500mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 2500mg |
$1370.0 | 2023-09-27 | ||
Enamine | EN300-1509120-500mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 500mg |
$671.0 | 2023-09-27 | ||
Enamine | EN300-1509120-1000mg |
2-[N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171704-75-7 | 1000mg |
$699.0 | 2023-09-27 |
2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acidに関する追加情報
Introduction to 2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid (CAS No. 2171704-75-7)
2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, with the CAS number 2171704-75-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, represents a convergence of multiple advanced chemical functionalities, making it a subject of considerable interest for researchers exploring novel therapeutic agents and biochemical pathways.
The molecular framework of this compound features a 3-chlorophenyl group, which is known for its ability to modulate electronic properties and interact with biological targets in a specific manner. This aromatic moiety, when combined with other functional groups, can enhance binding affinity and selectivity in drug design. The presence of a (9H-fluoren-9-yl)methoxycarbonyl group adds another layer of complexity, contributing to the compound's stability and reactivity under various conditions. This group is particularly noteworthy in the context of peptide mimetics and protease inhibition, where its structural rigidity and electronic properties play a crucial role.
The core structure of the compound includes an amide linkage and an amino acid derivative, specifically butanamidoacetic acid. This moiety is well-documented for its role in biological systems, particularly in the context of enzyme inhibition and receptor binding. The amide bond itself is a key feature in many bioactive molecules, providing both structural integrity and the ability to engage with biological targets through hydrogen bonding. The combination of these elements suggests that this compound may exhibit a range of biological activities, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of molecules that can modulate enzyme activity through precise targeting of active sites. The 3-chlorophenyl and (9H-fluoren-9-yl)methoxycarbonyl groups in this compound are particularly relevant in this context, as they can be designed to interact with specific residues in enzymes such as kinases, proteases, and phosphodiesterases. These interactions are critical for the development of drugs that can selectively inhibit disease-causing enzymes without affecting other essential biological processes.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the (9H-fluoren-9-yl)methoxycarbonyl group, for instance, necessitates precise control over reaction conditions to avoid side products that could compromise the integrity of the final molecule. Advances in synthetic methodologies have enabled researchers to achieve greater precision in these reactions, leading to improved yields and more efficient production processes.
The potential applications of 2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid extend across multiple therapeutic areas. In oncology, for example, compounds with similar structural motifs have shown promise as inhibitors of tyrosine kinases, which are often overexpressed in cancer cells. The ability to selectively target these kinases without affecting normal cellular processes is a key goal in cancer therapy. Additionally, the compound's interaction with other enzymes involved in cell signaling pathways makes it a candidate for treating inflammatory diseases and neurodegenerative disorders.
In the realm of drug discovery, computational methods have become increasingly important for predicting the biological activity of new compounds. Molecular modeling techniques can be used to simulate how this compound might interact with various biological targets, providing insights into its potential efficacy and selectivity. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds quickly and efficiently before proceeding to more costly and time-consuming laboratory tests.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are based on structures derived from natural products, which have been evolutionarily optimized for biological activity. The complex framework of 2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid bears similarities to some natural product derivatives known for their pharmacological properties. By leveraging these natural templates, researchers can develop novel compounds with enhanced biological activity and reduced toxicity.
The development of new synthetic routes is also crucial for making complex molecules more accessible for research purposes. Catalytic methods have emerged as powerful tools for streamlining synthetic processes while maintaining high selectivity and yield. The use of transition metal catalysts, for instance, can facilitate key transformations such as cross-coupling reactions that are essential for constructing complex molecular architectures like those found in this compound.
In conclusion, 2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid represents an intriguing example of how sophisticated organic chemistry can contribute to the development of new therapeutic agents. Its intricate structure combines multiple functional groups that are known to interact with biological targets in meaningful ways. As research continues to uncover new applications for this class of compounds, it is likely that 2-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid will play an important role in future drug discovery efforts.
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